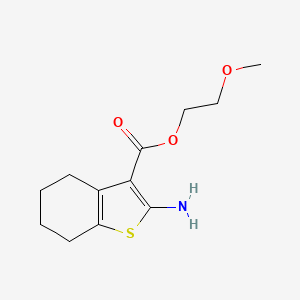

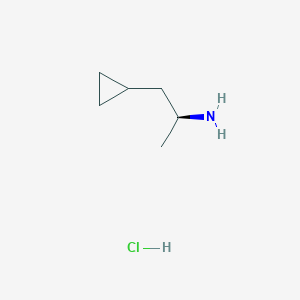

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride, also known as Cyclopropylamphetamine, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a potent stimulant that affects the central nervous system and has been used in scientific research to study the mechanisms of action of amphetamines.

Scientific Research Applications

Synthesis of Nitrocyclopropane

- Nitrocyclopropane, a valuable compound in synthetic chemistry, can be prepared by reacting 3-chloro-1-nitropropane with an amine that has a polar center. This reaction, when performed in the presence of a polar, aprotic solvent, yields high-quality nitrocyclopropane. This synthesis is significant for its application in producing various organic compounds (Faugeras, Luong, & Papadopoulo, 1999).

Creation of C-cyclopropylalkylamines

- Hydrozirconation of alkynes with zirconocene hydrochloride, followed by transmetalation to dimethylzinc, enables the synthesis of C-cyclopropylalkylamines. This method is valuable for constructing allylic amine building blocks in organic synthesis. The reaction is noteworthy for its high yield and excellent diastereoselectivity, making it a useful approach in medicinal chemistry (Wipf, Kendall, & Stephenson, 2003).

Biocatalytic Routes for Anti-thrombotic Agent Synthesis

- Biocatalytic methods have been explored for synthesizing the cyclopropyl amine, a key building block for the anti-thrombotic agent ticagrelor. These methods employ ketoreductase, amidase, or lipase biocatalysts, achieving high enantiomeric excess. This approach is significant in the pharmaceutical industry for the efficient production of key medicinal ingredients (Hugentobler et al., 2016).

Enantioselective Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors

- The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles has been applied in the enantioselective synthesis of dual serotonin/norepinephrine reuptake inhibitors. This methodology is crucial for the development of antidepressant drugs, preserving enantiomeric purity from cyclopropane to the final product (Lifchits & Charette, 2008).

properties

IUPAC Name |

(2S)-1-cyclopropylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYSQDOEZLQMFC-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-Cyclopropylpropan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)

![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)

![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)